![molecular formula C16H9BrCl2N2OS B2710637 N-[4-(4-溴苯基)-1,3-噻唑-2-基]-2,4-二氯苯甲酰胺 CAS No. 301236-80-6](/img/structure/B2710637.png)

N-[4-(4-溴苯基)-1,3-噻唑-2-基]-2,4-二氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

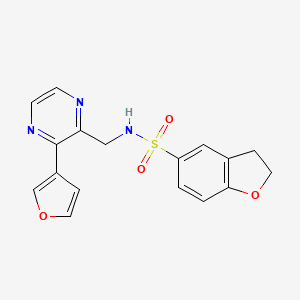

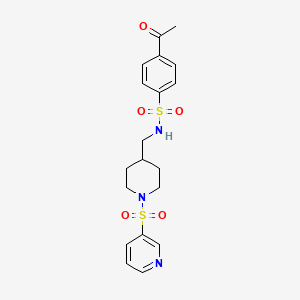

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide, commonly referred to as BTB06584, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of the protein-protein interaction between the E3 ubiquitin ligase, Ube2N, and the substrate receptor, KLHL12. This interaction plays a crucial role in the regulation of protein degradation, and the inhibition of this interaction has been shown to have therapeutic potential in various diseases.

科学研究应用

光动力治疗应用

- Pişkin、Canpolat 和 Öztürk (2020) 对含有噻唑基团的锌酞菁衍生物的研究,突出了这些化合物在光动力治疗中的重要性,尤其是在癌症治疗中。它们的高单线态氧量子产率和良好的荧光特性使其适合作为 II 型光敏剂,显示出在肿瘤学中治疗应用的潜力 (Pişkin、Canpolat 和 Öztürk,2020)。

抗菌活性

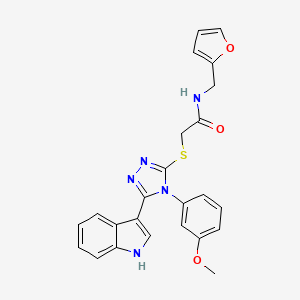

- Küçükgüzel 等人 (2013) 对含有噻唑单元的塞来昔布衍生物的合成和表征的研究证明了这些化合物的抗菌和抗癌潜力。它们的结构特征有助于它们的生物活性,表明类似的化合物可以为药物开发提供新的途径 (Küçükgüzel 等人,2013)。

新型生物活性化合物合成

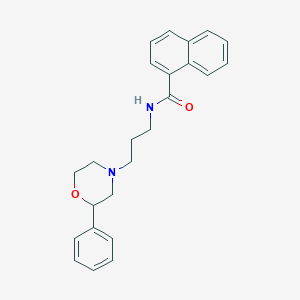

- Farghaly 等人 (2020) 开发了一系列与噻唑连接的 N-苯吗啉衍生物,展示了它们与 DNA 结合和抗菌活性的潜力。本研究突出了噻唑衍生物在创建具有特定相互作用(例如 DNA 插层)的生物活性化合物方面的多功能性,这可能有助于开发新的治疗剂 (Farghaly 等人,2020)。

作用机制

Target of Action

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is a synthesized compound that has been evaluated for its antimicrobial and anticancer activities . The primary targets of this compound are bacterial species (both Gram-positive and Gram-negative) and the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

The mode of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide involves interactions with its targets that lead to changes in their function. For instance, in its antimicrobial activity, it may block the biosynthesis of certain bacterial lipids . In its anticancer activity, it interacts with the oestrogen receptors in the MCF7 cell line .

Biochemical Pathways

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide affects various biochemical pathways. In its antimicrobial activity, it interferes with the biosynthesis of bacterial lipids, affecting the integrity and function of the bacterial cell membrane . In its anticancer activity, it may interfere with the signaling pathways mediated by oestrogen receptors, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

The lipophilic character of the compound, expressed by the clogp value, suggests it may have good bioavailability .

Result of Action

The result of the action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is the inhibition of bacterial growth and the inhibition of cancer cell proliferation . This is achieved through its interactions with its targets and its effects on biochemical pathways .

属性

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrCl2N2OS/c17-10-3-1-9(2-4-10)14-8-23-16(20-14)21-15(22)12-6-5-11(18)7-13(12)19/h1-8H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRPGXUBVCRMNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrCl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3,4-dimethyl-2-(3-oxobenzo[f]chromene-2-carbonyl)imino-1,3-thiazole-5-carboxylate](/img/structure/B2710558.png)

![(5-Chlorothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2710561.png)

![N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2710563.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2710568.png)

![[4-(Methylsulfanyl)phenyl]methanethiol](/img/structure/B2710570.png)

![N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2710572.png)

![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B2710576.png)